
5-Methyl-6-(4-methylphenyl)-2,3-dihydropyrazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Methyl-6-(4-methylphenyl)-2,3-dihydropyrazine is a chemical compound that belongs to the class of pyrazines. It is also known as MPDP or 4-MeO-MPMI. This compound has been of interest to the scientific community due to its potential applications in various fields such as medicinal chemistry, neuroscience, and forensic toxicology.
Mecanismo De Acción
The mechanism of action of 5-Methyl-6-(4-methylphenyl)-2,3-dihydropyrazine is not fully understood. However, it is believed to act as a partial agonist at the dopamine receptor. It has also been shown to inhibit the reuptake of dopamine, norepinephrine, and serotonin. These effects lead to an increase in the levels of these neurotransmitters in the brain, which may contribute to its pharmacological effects.
Efectos Bioquímicos Y Fisiológicos
The biochemical and physiological effects of 5-Methyl-6-(4-methylphenyl)-2,3-dihydropyrazine have been studied in animal models. It has been shown to produce locomotor stimulation, hyperactivity, and stereotypy in rodents. It has also been shown to produce anxiogenic effects in some animal models. In addition, it has been shown to increase the release of dopamine, norepinephrine, and serotonin in the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 5-Methyl-6-(4-methylphenyl)-2,3-dihydropyrazine in lab experiments is its high potency and selectivity for the dopamine receptor. This makes it a useful tool for studying the function of this receptor. However, one of the limitations of using this compound is its potential toxicity. It has been shown to produce neurotoxic effects in some animal models, which may limit its use in certain experiments.
Direcciones Futuras
For the study of this compound include the development of more potent and selective analogs for the treatment of neurological disorders and the study of its effects on other neurotransmitter systems in the brain.
Métodos De Síntesis
The synthesis of 5-Methyl-6-(4-methylphenyl)-2,3-dihydropyrazine involves the reaction of 4-methylphenylhydrazine with 2,3-butanedione in the presence of a catalytic amount of acetic acid. The reaction takes place under reflux conditions and yields the desired product in good yields. The synthesis method has been optimized to obtain high purity and yield of 5-Methyl-6-(4-methylphenyl)-2,3-dihydropyrazine.
Aplicaciones Científicas De Investigación
5-Methyl-6-(4-methylphenyl)-2,3-dihydropyrazine has been extensively studied for its potential applications in various fields. In medicinal chemistry, it has been investigated as a potential drug candidate for the treatment of various neurological disorders such as depression, anxiety, and schizophrenia. In neuroscience, it has been used as a tool to study the function of certain neurotransmitter receptors such as the dopamine receptor. In forensic toxicology, it has been used as a marker for the use of designer drugs.
Propiedades
Número CAS |
137465-83-9 |
|---|---|
Nombre del producto |
5-Methyl-6-(4-methylphenyl)-2,3-dihydropyrazine |
Fórmula molecular |
C12H14N2 |
Peso molecular |
186.25 g/mol |
Nombre IUPAC |
5-methyl-6-(4-methylphenyl)-2,3-dihydropyrazine |
InChI |
InChI=1S/C12H14N2/c1-9-3-5-11(6-4-9)12-10(2)13-7-8-14-12/h3-6H,7-8H2,1-2H3 |
Clave InChI |
DSFOKOSNKNAKPN-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C2=NCCN=C2C |
SMILES canónico |
CC1=CC=C(C=C1)C2=NCCN=C2C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




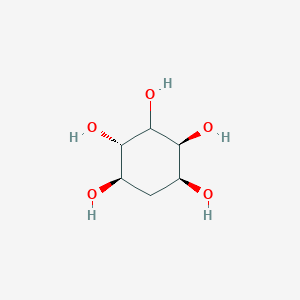
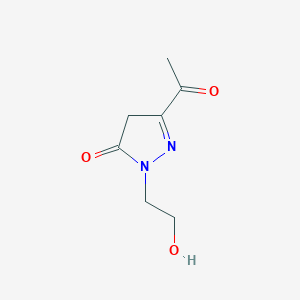
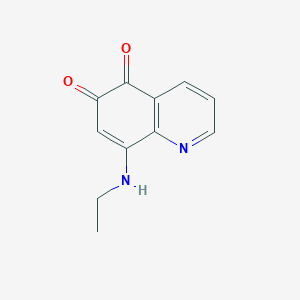
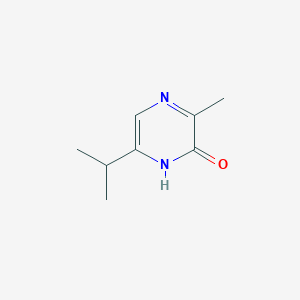



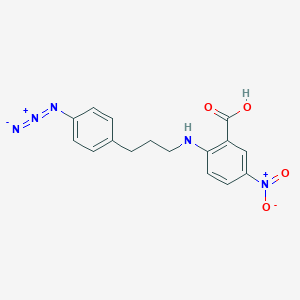

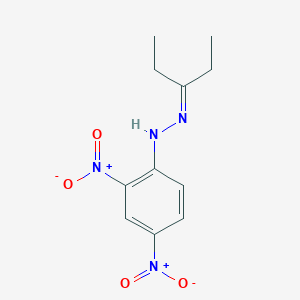
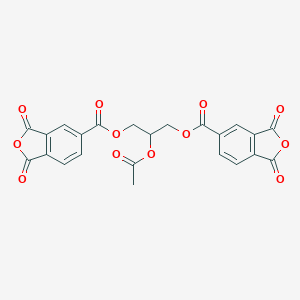
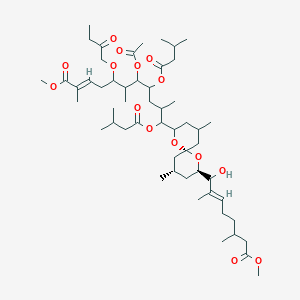
![3-Amino-5-[(methylamino)carbonyl]benzoic acid](/img/structure/B161425.png)